N-(2,5-dimethylphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
N-(2,5-Dimethylphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a structurally complex molecule featuring a pyridazine core linked to a 4-methyl-1,3-thiazole ring substituted with a 3-methoxyphenyl group. This compound shares structural motifs with kinase inhibitors and antimicrobial agents, as evidenced by its heterocyclic architecture .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S2/c1-15-8-9-16(2)21(12-15)27-22(30)14-32-23-11-10-20(28-29-23)24-17(3)26-25(33-24)18-6-5-7-19(13-18)31-4/h5-13H,14H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAZTWJNLRPFEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities. The structural elements of this compound suggest various pharmacological properties, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be analyzed based on its structural components:
- Phenyl Group : The presence of dimethyl substitution enhances lipophilicity and may influence binding interactions.
- Thiazole Moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Pyridazine Ring : Contributes to the overall stability and reactivity of the molecule.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
-
In Vitro Studies :
- Compounds with thiazole and pyridazine rings have shown IC50 values in the low micromolar range against various cancer cell lines. For example, a related thiazole compound demonstrated an IC50 of 1.61 µg/mL against A-431 cell lines .
- Structure-activity relationship (SAR) studies indicate that methyl substitutions on the phenyl ring enhance cytotoxicity, suggesting that the specific arrangement of substituents is crucial for activity .
- Mechanism of Action :
Antimicrobial Activity
The thiazole moiety is also known for its antimicrobial properties. Compounds containing similar structures have been tested against various pathogens:
- Efficacy Against Bacteria :
- Antiviral Potential :
Case Studies
Several studies highlight the biological activity of related compounds:
- Study on Thiazole Derivatives :
- Pyridazine-Based Compounds :
Data Summary
| Compound Type | Biological Activity | IC50/ED50/MIC Values |
|---|---|---|
| Thiazole Derivatives | Anticancer | IC50 = 1.61 µg/mL (A-431) |
| Antimicrobial Compounds | Antibacterial | MIC < 10 µg/mL |
| Pyridazine Derivatives | Antiviral | EC50 < standard drugs |
| Thiazole-Pyridazine Complexes | Anticonvulsant | ED50 = 18.4 mg/kg |
Comparison with Similar Compounds
Compound 955260-83-0 ()
- Structure : N-(2,5-Dimethylphenyl)-2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide.
- Key Differences : Replaces the 3-methoxyphenyl group on the thiazole ring with a pyridin-3-yl substituent.
- Molecular weight: 447.58 g/mol .
L383-0882 and L383-0885 ()
- Structures :
- L383-0882 : Piperazinyl-substituted pyridazine with a benzyl acetamide group.
- L383-0885 : 4-Methylbenzyl-substituted acetamide.
- Key Differences : Replace the thiazole ring with a piperazine or benzyl group on the pyridazine core.
- Impact : These modifications alter steric bulk and electronic properties, likely affecting target binding and metabolic stability. Molecular weights: 447.6–461.63 g/mol .
Thiazole vs. Triazole Derivatives
N-(2,5-Dimethylphenyl)-2-{[4-(4-Ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
N-(2,5-Dichlorophenyl)-2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Structure : Combines a triazole ring with a dichlorophenyl acetamide group.
Sulfanyl Acetamides with Antimicrobial Activity
Compounds 38 and 39 ()
- Structures : 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(fluorobenzyl)acetamides.
- Key Differences : Simplified fluorobenzyl substituents and triazole rings.
- Biological Data : MIC values against E. coli range from 8–32 µg/mL, highlighting the importance of the sulfanyl-acetamide motif in antimicrobial activity .
Anti-Exudative Triazole Derivatives ()
- Structures: 2-[(4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl]-N-acetamides.
- Key Differences: Furan substituents and amino-triazole cores.
- Biological Data : Demonstrated anti-inflammatory activity in rodent models, suggesting sulfanyl-acetamides’ versatility in modulating biological pathways .
Substituent Effects on Acetamide Moieties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
